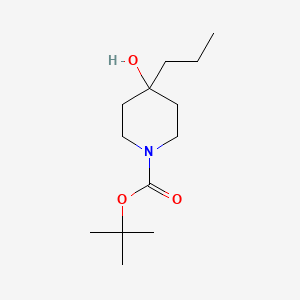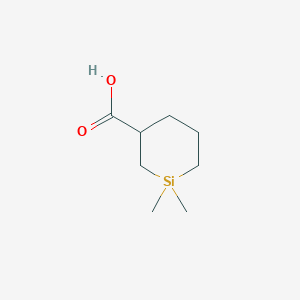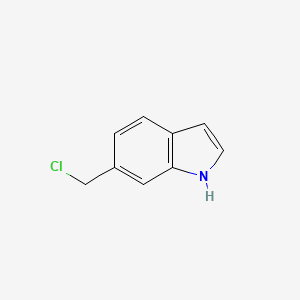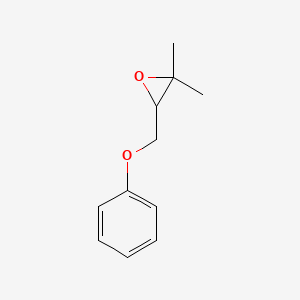![molecular formula C8H4BrNOS B13556768 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-c]pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack formylation, where a formyl group is introduced into the aromatic ring using a Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (such as dimethylformamide) with an acid chloride (such as phosphorus oxychloride) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted thieno[2,3-c]pyridines
- Thieno[2,3-c]pyridine carboxylic acids
- Thieno[2,3-c]pyridine alcohols
Scientific Research Applications
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer research.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential in creating novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as kinases. The compound’s thieno[2,3-c]pyridine core can mimic ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
- 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
- Thieno[2,3-c]pyridine-2-carboxaldehyde
Uniqueness: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is unique due to its combination of a bromine atom and an aldehyde group on the thieno[2,3-c]pyridine ring. This unique structure allows for diverse chemical modifications and applications, particularly in medicinal chemistry for the development of kinase inhibitors .
Properties
Molecular Formula |
C8H4BrNOS |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
4-bromothieno[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-4H |
InChI Key |
RACXAGCCBHEHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)






![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)


